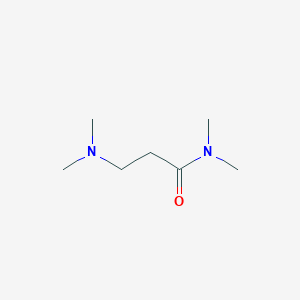

3-(Dimethylamino)-N,N-dimethylpropionamide

Description

The exact mass of the compound Propanamide, 3-(dimethylamino)-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-8(2)6-5-7(10)9(3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJKJJQMCWSWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066181 | |

| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17268-47-2 | |

| Record name | 3-(Dimethylamino)-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17268-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017268472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-N,N-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Dimethylamino)-N,N-dimethylpropionamide CAS 17268-47-2 properties

An In-depth Technical Guide to 3-(Dimethylamino)-N,N-dimethylpropionamide (CAS 17268-47-2)

Authored by a Senior Application Scientist

Introduction: A Molecule of Dual Functionality

Within the vast landscape of organic chemistry, certain molecules distinguish themselves not by sheer complexity, but by the versatility embedded in their structure. This compound, registered under CAS Number 17268-47-2, is a prime example of such a compound. Its molecular architecture is uniquely bifunctional, featuring both a tertiary amine [-N(CH₃)₂] and a tertiary amide [-C(=O)N(CH₃)₂] group within a compact aliphatic chain.[1] This dual-functionality imparts a compelling combination of high polarity, nucleophilicity, and stability, positioning it as a valuable intermediate and building block in diverse scientific disciplines.[1][2]

This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its applications and safe handling protocols. The content herein is curated for researchers, scientists, and drug development professionals who require a technical and practical understanding of this versatile compound.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its effective application in research and synthesis. This compound is a liquid at room temperature, a characteristic indicative of its polarity and molecular weight.[1] Its miscibility with water and other polar organic solvents is a key attribute for its use in various reaction media.[1][2]

Identifiers and Structural Data

-

IUPAC Name: 3-(dimethylamino)-N,N-dimethylpropanamide[3][]

-

CAS Number: 17268-47-2[3]

-

InChI Key: ZCJKJJQMCWSWGZ-UHFFFAOYSA-N[][5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Density | 0.926 g/cm³ | [][5][7] |

| Boiling Point | 203.6°C at 760 mmHg | [][5][8] |

| 111-112.5°C at 16 Torr | [7][9] | |

| Flash Point | 69.7°C | [5][8] |

| Vapor Pressure | 0.276 mmHg at 25°C | [1][5] |

| Refractive Index | ~1.451 - 1.4585 | [1][5][9] |

| LogP | ~0.026 | [1][5][7] |

| Solubility | Soluble (930 g/L at 25°C) | [7] |

| pKa (Predicted) | 8.89 ± 0.28 | [9] |

Established Synthetic Routes and Mechanistic Analysis

The synthesis of this compound can be achieved through several well-established organic reactions. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. The most common methods involve amine-acyl halide condensations or the direct amidation of propanoic acid derivatives.[1]

Synthesis Pathway: Amine-Acyl Halide Condensation

A robust and frequently employed method involves a two-step process starting from a suitable 3-halo-substituted propionyl chloride. This route leverages the differential reactivity of the acyl chloride and the alkyl halide.

-

Amidation of the Acyl Halide: The process begins with the reaction of a 3-halopropionyl chloride (e.g., 3-chloropropionyl chloride) with dimethylamine. The highly electrophilic acyl chloride carbon is readily attacked by the nucleophilic dimethylamine, forming the stable tertiary amide, 3-chloro-N,N-dimethylpropionamide. This reaction is typically performed at low temperatures to control its exothermicity.

-

Nucleophilic Substitution of the Alkyl Halide: The resulting intermediate, 3-chloro-N,N-dimethylpropionamide, then undergoes a second reaction with another equivalent of dimethylamine. In this step, the tertiary amine on the dimethylamine molecule acts as a nucleophile, displacing the chloride on the propyl chain to form the final product.[1] This Sₙ2 reaction yields this compound.

Caption: Amine-Acyl Halide Condensation Workflow.

Experimental Protocol: Amine-Acyl Halide Condensation Route

Causality and Self-Validation: This protocol is designed for high yield and purity. The use of an excess of dimethylamine serves a dual purpose: it acts as the nucleophile for both steps and neutralizes the HCl byproduct generated during the initial amidation, driving the reaction to completion. Monitoring by techniques like TLC or GC-MS at each stage validates the progression from starting material to intermediate and finally to the product.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) and cooled to 0°C in an ice bath.

-

Step 1 - Amidation: 3-Chloropropionyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the cooled dimethylamine solution via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours until the formation of the intermediate, 3-chloro-N,N-dimethylpropionamide, is complete (monitored by TLC/GC).

-

Step 2 - Nucleophilic Substitution: The reaction mixture is gently heated to reflux (typically 40-60°C depending on the solvent) and maintained for 4-6 hours. This provides the necessary activation energy for the nucleophilic substitution of the chloride by the excess dimethylamine.

-

Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The dimethylamine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with a dilute aqueous base (e.g., NaHCO₃) and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid. Purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Applications in Scientific Research and Development

The unique bifunctional nature of this compound makes it a highly sought-after intermediate in several areas of chemical science.

-

Organic Synthesis and Medicinal Chemistry: The compound serves as a versatile precursor for constructing more complex molecules.[1] The tertiary amine can act as a base or nucleophile, while the tertiary amide provides a stable, polar backbone. These features are exploited in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the dimethylaminopropyl moiety is a common structural motif.[1]

-

Polymer and Materials Science: In industrial applications, amino-amides like this compound are used in the production of specialized polymers and resins.[1] The functional groups can be incorporated into polymer chains to introduce specific properties such as improved adhesion, enhanced solubility in polar solvents, or increased thermal stability.[1] For instance, it can be a monomer for the production of certain polyacrylamides.[1]

-

Specialty Solvents and Reaction Media: As a polar, high-boiling tertiary amide, it can be used in specialized solvent systems.[1][] Its strong solvating power and compatibility across a wide pH range are beneficial for controlling reaction media and for creating unique formulations.[1][]

-

Surfactant and Colloid Science: Structurally related N-[3-(dimethylamino)propyl]amides have been studied for their potential as cationic surfactants.[1] Given its hydrophilic amine and amide functionalities, this compound serves as a useful model compound for investigating the fundamental properties that govern surface activity.[1]

Safety, Handling, and Regulatory Information

Proper handling of any chemical reagent is paramount for laboratory safety. Based on aggregated GHS data, this compound is classified with several hazards.

GHS Hazard Classification

-

H311: Toxic in contact with skin [Danger Acute toxicity, dermal][3]

-

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation][3]

-

H302: Harmful if swallowed [Warning Acute toxicity, oral][3]

-

H225: Highly Flammable liquid and vapor [Danger Flammable liquids][3][10]

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] Keep it segregated from strong oxidizing agents and strong bases.[11]

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[12][13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[14]

-

Conclusion

This compound (CAS 17268-47-2) is a potent and versatile chemical tool. Its value lies in the strategic placement of two distinct nitrogen-containing functional groups, which allows it to serve as a reactive intermediate, a building block for complex molecular targets, and a specialized polar solvent. For researchers in drug discovery, polymer science, and synthetic chemistry, a comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in advancing scientific innovation.

References

- Time in Franklin County, US. (n.d.). Google.

-

CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. (n.d.). Chemsrc. Retrieved January 29, 2026, from [Link]

-

Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC). (n.d.). Cole-Parmer. Retrieved January 29, 2026, from [Link]

-

Exploring N,N-Dimethylpropionamide: Applications and Properties. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 29, 2026, from [Link]

- Synthesis method of N, N-dimethyl-3-methoxy propionamide. (n.d.). Google Patents.

-

Understanding N,N-Dimethylpropionamide: Synthesis and Chemical Intermediate Uses. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 29, 2026, from [Link]

-

Propanamide, 3-(dimethylamino)-N,N-dimethyl-. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]. (2019, May 9). Chemos GmbH & Co.KG. Retrieved January 29, 2026, from [Link]

Sources

- 1. This compound | 17268-47-2 | Benchchem [benchchem.com]

- 2. chem960.com [chem960.com]

- 3. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]

- 6. This compound | 17268-47-2 [chemicalbook.com]

- 7. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 17268-47-2 [amp.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemos.de [chemos.de]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physicochemical properties of 3-(dimethylamino)-N,N-dimethylpropanamide

An In-depth Technical Guide to the Physicochemical Properties of 3-(dimethylamino)-N,N-dimethylpropanamide

Introduction: A Versatile Intermediate in Modern Chemistry

3-(dimethylamino)-N,N-dimethylpropanamide is a fascinating molecule that, despite its relatively simple structure, serves as a crucial building block in a variety of chemical syntheses. Its utility stems from the presence of two key functional groups: a tertiary amine and a tertiary amide. This unique combination makes it a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Furthermore, its structural attributes allow for its use in the creation of specialized polymers and supramolecular assemblies.[1] This guide aims to provide a comprehensive overview of the , offering both foundational data and practical experimental insights for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A clear understanding of a compound's identity is the cornerstone of any scientific investigation. The following section details the fundamental identifiers for 3-(dimethylamino)-N,N-dimethylpropanamide.

Nomenclature and Chemical Identifiers

-

IUPAC Name: 3-(dimethylamino)-N,N-dimethylpropanamide[][3]

-

Synonyms: 3-(dimethylamino)-N,N-dimethylpropionamide, N,N-dimethyl-3-(dimethylamino)propanamide, Propanamide, 3-(dimethylamino)-N,N-dimethyl-[][3][4][5]

Molecular Formula and Weight

Physicochemical and Spectroscopic Characterization

The physical and spectroscopic properties of a compound dictate its behavior in various chemical and biological systems. This section provides a summary of these key characteristics for 3-(dimethylamino)-N,N-dimethylpropanamide.

Tabulated Physicochemical Properties

The following table summarizes the key , compiled from various sources.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 203.6 °C at 760 mmHg | [][6] |

| 111-112.5 °C at 16 Torr | [4] | |

| Density | 0.926 g/cm³ | [][4][6] |

| Solubility in Water | 930 g/L at 25 °C (Soluble) | [4] |

| LogP | 0.0263 | [4][6] |

| Refractive Index | 1.4585 at 23 °C | [4] |

| Flash Point | 69.7 °C | [4][6] |

| Vapor Pressure | 0.276 mmHg at 25°C | [6] |

| Topological Polar Surface Area | 23.6 Ų | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-(dimethylamino)-N,N-dimethylpropanamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the compound's structure. The spectra are characterized by distinct signals corresponding to the N,N-dimethyl amide, the dimethylamino group, and the propanamide backbone.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the tertiary amide group. This "Amide I" band typically appears in the 1680-1630 cm⁻¹ range.[1] The exact position can be influenced by the molecular environment.[1]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for determining key . The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Determination of Aqueous Solubility and pH Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. Given the presence of a basic amine group, the solubility of 3-(dimethylamino)-N,N-dimethylpropanamide is expected to be pH-dependent.

Protocol:

-

Initial Solubility in Water:

-

To a tared 10 mL vial, add approximately 100 mg of 3-(dimethylamino)-N,N-dimethylpropanamide, and record the exact weight.

-

Add deionized water in 0.1 mL increments, vortexing for 30 seconds after each addition.

-

Continue adding water until the compound is fully dissolved. The high reported solubility suggests it should dissolve readily.[4]

-

Calculate the solubility in g/L.

-

-

pH-Dependent Solubility:

-

Prepare buffered solutions at pH 2, 4, 7, 9, and 11.

-

In separate vials, add an excess of the compound to 1 mL of each buffer solution.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved compound.

-

Carefully extract the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC with UV detection.

-

Causality Behind Experimental Choices: Using a range of pH buffers is crucial because the tertiary amine group will be protonated at acidic pH, forming a more polar and, therefore, more water-soluble salt. This experiment quantifies that effect.

Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of 3-(dimethylamino)-N,N-dimethylpropanamide.

Determination of pKa via NMR Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 3-(dimethylamino)-N,N-dimethylpropanamide, the pKa of the conjugate acid of the tertiary amine is a key parameter. NMR titration is a powerful method for its determination.

Protocol:

-

Sample Preparation: Prepare a series of solutions of the compound at a constant concentration (e.g., 10 mM) in D₂O, with the pH (or pD) adjusted across a range from acidic to basic (e.g., pD 2 to 12) using DCl and NaOD.

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample.

-

Data Analysis:

-

Identify a proton signal that is sensitive to the protonation state of the tertiary amine. The protons on the carbons adjacent to the amine are often good candidates.

-

Plot the chemical shift (δ) of this proton as a function of pD.

-

The resulting plot should be a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.[8]

-

Causality Behind Experimental Choices: The chemical environment, and thus the chemical shift, of protons near the amine group changes depending on whether the amine is protonated or deprotonated. NMR spectroscopy can precisely measure this change, allowing for the determination of the pKa without the need for chromophores, as required in UV-Vis based methods.[8]

Workflow for pKa Determination by NMR

Caption: Workflow for pKa determination using NMR titration.

Synthesis and Reactivity

Understanding the synthesis and reactivity of 3-(dimethylamino)-N,N-dimethylpropanamide is essential for its application in further chemical transformations.

Synthetic Pathway

A common method for the preparation of 3-(dimethylamino)-N,N-dimethylpropanamide involves a two-step process starting from readily available precursors.[1]

-

Michael Addition: The synthesis begins with the Michael addition of dimethylamine to acrylonitrile. This reaction forms the intermediate, 3-(dimethylamino)propionitrile.[1]

-

Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to the corresponding amide.

Synthetic Scheme

Caption: A common synthetic pathway for 3-(dimethylamino)-N,N-dimethylpropanamide.

Safety and Handling

Proper handling and storage are paramount when working with any chemical. 3-(dimethylamino)-N,N-dimethylpropanamide has several associated hazards that require appropriate safety precautions.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Flammable liquid and vapor [3]

-

May cause an allergic skin reaction [10]

-

May cause respiratory irritation [9]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust, fume, gas, mist, vapors, or spray.[10]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[10] If swallowed, rinse the mouth with water and do not induce vomiting.[10]

Conclusion

3-(dimethylamino)-N,N-dimethylpropanamide is a chemical intermediate with a well-defined set of physicochemical properties that make it suitable for a range of applications in scientific research and development. A thorough understanding of its identity, properties, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. The experimental protocols provided offer a starting point for researchers to further investigate and utilize this versatile compound.

References

-

Safety Data Sheet: N-[3-(dimethylamino)propyl]oleamide - Chemos GmbH&Co.KG. (URL: [Link])

-

1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (URL: [Link])

-

Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde - Quick Company. (URL: [Link])

-

Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap. (URL: [Link])

-

3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem - NIH. (URL: [Link])

-

CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc. (URL: [Link])

-

Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem. (URL: [Link])

-

Propanamide, 3-(dimethylamino)-N,N-dimethyl- | SIELC - SIELC Technologies. (2018). (URL: [Link])

-

Propanamide, N,N-dimethyl- - the NIST WebBook. (URL: [Link])

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (URL: [Link])

-

Simple Method for the Estimation of pKa of Amines†. (URL: [Link])

-

Solubility of Organic Compounds. (2023). (URL: [Link])

-

Simple Method for the Estimation of pKa of Amines - ResearchGate. (2014). (URL: [Link])

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris. (2022). (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). (URL: [Link])

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (URL: [Link])

Sources

- 1. N,N-dimethyl-3-(methylamino)propanamide Research Chemical [benchchem.com]

- 3. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]

- 5. echemi.com [echemi.com]

- 6. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemos.de [chemos.de]

3-(Dimethylamino)-N,N-dimethylpropionamide molecular structure and weight

An In-depth Technical Guide to the Molecular Structure and Weight of 3-(Dimethylamino)-N,N-dimethylpropionamide

Introduction

This compound (CAS No. 17268-47-2) is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its molecular architecture is distinguished by the presence of two key functional groups: a tertiary amine and a tertiary amide.[1] This unique combination imparts a desirable set of physicochemical properties, including high polarity and the capacity to serve as a versatile chemical intermediate.[1][] For researchers and professionals in drug development, understanding the precise molecular structure and weight of this compound is fundamental to its application as a building block in the synthesis of complex pharmaceutical agents and specialized polymers.[1] This guide provides a detailed technical overview of its molecular characteristics.

Molecular Identity and Nomenclature

Accurate identification is critical in chemical research and development. This compound is known by several names and identifiers across various chemical databases and regulatory bodies. Its IUPAC name is 3-(dimethylamino)-N,N-dimethylpropanamide.[][3][4]

| Identifier Type | Value |

| IUPAC Name | 3-(dimethylamino)-N,N-dimethylpropanamide[1][][3][4] |

| CAS Number | 17268-47-2[][3][5][6] |

| Molecular Formula | C₇H₁₆N₂O[][3][4][5][6] |

| Synonyms | Propanamide, 3-(dimethylamino)-N,N-dimethyl-; 3-(dimethylamino)-N,N-dimethyl-Propanamide; N,N-dimethyl-3-(dimethylamino)-propanamide[][5][7] |

| InChI Key | ZCJKJJQMCWSWGZ-UHFFFAOYSA-N[1][][5] |

| Canonical SMILES | CN(C)CCC(=O)N(C)C[1][][4] |

Molecular Formula and Weight

The molecular formula of this compound is C₇H₁₆N₂O.[][4][5][6] This formula indicates that each molecule is composed of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

The molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions and for analytical characterization. It is calculated by summing the atomic weights of all atoms in the molecular formula.

-

Carbon (C): 7 atoms × 12.011 u ≈ 84.077 u

-

Hydrogen (H): 16 atoms × 1.008 u ≈ 16.128 u

-

Nitrogen (N): 2 atoms × 14.007 u ≈ 28.014 u

-

Oxygen (O): 1 atom × 15.999 u ≈ 15.999 u

Calculated Molecular Weight: 84.077 + 16.128 + 28.014 + 15.999 = 144.218 u

This calculated value aligns closely with the molecular weights reported in various chemical databases. Minor variations exist due to differences in the isotopic abundances used for calculation.

| Source | Reported Molecular Weight ( g/mol ) |

| PubChem | 144.21[4] |

| Chemsrc | 144.215[5] |

| ChemicalBook | 144.21[6] |

| AChemBlock | 144.22[3] |

| BOC Sciences | 144.25[] |

For most laboratory and industrial applications, a molecular weight of 144.22 g/mol is a reliable and commonly used value. The monoisotopic mass, which is critical for high-resolution mass spectrometry, is 144.126263138 Da.[4][7]

Molecular Structure

Connectivity and Functional Groups

The IUPAC name, 3-(dimethylamino)-N,N-dimethylpropanamide, precisely describes the molecule's connectivity. The structure consists of a three-carbon propanamide backbone.

-

Propanamide Core: A propane chain with a carbonyl group (C=O) and a nitrogen atom attached to the first carbon (C1).

-

N,N-dimethyl Amide: The nitrogen of the amide group is tertiary, bonded to two methyl (-CH₃) groups.

-

3-(dimethylamino) Group: The third carbon (C3) of the propane chain is attached to a tertiary amine nitrogen, which is itself bonded to two methyl groups.

This arrangement results in a bifunctional molecule where the tertiary amine can act as a base or nucleophile, while the stable tertiary amide group influences the molecule's high polarity and solvation characteristics.[1]

Structural Diagram

The following diagram illustrates the 2D molecular structure of this compound, highlighting the arrangement of its atoms and functional groups.

Caption: 2D structure of this compound.

Conclusion

This compound is a structurally distinct acyclic amide with a molecular formula of C₇H₁₆N₂O and a molecular weight of approximately 144.22 g/mol .[3] Its key structural features—a tertiary amine at the C3 position and a tertiary N,N-dimethylamide group—confer upon it a high degree of polarity and versatile reactivity.[1] This makes it a valuable intermediate in synthetic chemistry, particularly for the development of novel pharmaceuticals and functional polymers. A precise understanding of its molecular weight and structure is essential for its effective application in these highly specialized fields.

References

-

Chemsrc. (n.d.). 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-dimethylamino-N,N-dimethylpropanamide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. 3-(dimethylamino)-N,N-dimethyl-propanamide 95.00% | CAS: 17268-47-2 | AChemBlock [achemblock.com]

- 4. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]

- 6. This compound | 17268-47-2 [chemicalbook.com]

- 7. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]

Spectroscopic Profile of 3-(Dimethylamino)-N,N-dimethylpropionamide: A Technical Guide

Introduction

3-(Dimethylamino)-N,N-dimethylpropionamide (CAS No. 17268-47-2) is a bifunctional molecule featuring both a tertiary amine and a tertiary amide group.[1] This unique structure imparts high polarity and makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals for quality control, reaction monitoring, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from related structures.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's physical characteristics is essential before delving into its spectral properties.

| Property | Value | Source |

| CAS Number | 17268-47-2 | [2], [3] |

| Molecular Formula | C7H16N2O | [2], [3] |

| Molecular Weight | 144.21 g/mol | [2] |

| Boiling Point | 111-112.5 °C at 16 Torr | [2] |

| Density | Approximately 0.926 g/cm³ | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Hypothetical Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with 16 scans.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.20 | s | 6H | N(CH₃)₂ (amine) | The six protons of the dimethylamino group are chemically equivalent and would appear as a sharp singlet. |

| ~ 2.40 | t | 2H | -CH₂-N | The methylene group adjacent to the amine nitrogen would be a triplet due to coupling with the adjacent methylene group. |

| ~ 2.60 | t | 2H | -CH₂-C=O | The methylene group adjacent to the carbonyl group would also be a triplet, shifted slightly downfield due to the electron-withdrawing effect of the carbonyl. |

| ~ 2.95 | s | 6H | N(CH₃)₂ (amide) | The six protons of the N,N-dimethylamide group are also equivalent and would appear as a singlet, significantly downfield due to the influence of the adjacent carbonyl group. |

¹³C NMR Spectroscopy

Hypothetical Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same 400 MHz NMR spectrometer.

-

Data Acquisition: Record the spectrum with proton decoupling, using a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 36.0 | -CH₂-C=O | The methylene carbon adjacent to the carbonyl group. |

| ~ 37.0 | N(CH₃)₂ (amide) | The two methyl carbons of the amide are equivalent. |

| ~ 45.0 | N(CH₃)₂ (amine) | The two methyl carbons of the amine are equivalent. |

| ~ 56.0 | -CH₂-N | The methylene carbon adjacent to the amine nitrogen. |

| ~ 172.0 | C=O | The carbonyl carbon of the amide group, appearing significantly downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The key functional groups in this compound are the tertiary amine and the tertiary amide.[1]

Hypothetical Experimental Protocol:

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two sodium chloride (NaCl) plates.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2940-2820 | Strong | C-H stretch | Aliphatic C-H stretching vibrations of the methyl and methylene groups. |

| ~ 1650 | Strong | C=O stretch | The characteristic strong absorption of the tertiary amide carbonyl group.[1] |

| ~ 1465 | Medium | C-H bend | Bending vibrations of the methylene and methyl groups. |

| ~ 1260 | Medium | C-N stretch | Stretching vibration of the C-N bond of the amine. |

| ~ 1150 | Medium | C-N stretch | Stretching vibration of the C-N bond of the amide. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Hypothetical Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Data:

| m/z | Proposed Ion | Rationale for Formation |

| 144 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 100 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 72 | [C₄H₁₀N]⁺ | Cleavage alpha to the amide nitrogen. |

| 58 | [C₃H₈N]⁺ | Cleavage alpha to the amine nitrogen, a very common and stable fragment for dimethylamino groups. |

| 44 | [C₂H₆N]⁺ | Further fragmentation of the dimethylamino-containing fragments. |

Illustrative Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Conclusion

The spectroscopic data presented in this guide, while based on predictive analysis due to the limited availability of experimental spectra in the public domain, offers a robust framework for the identification and characterization of this compound. The predicted NMR chemical shifts, IR absorption bands, and mass spectral fragments are based on well-established principles of organic spectroscopy and provide a reliable reference for researchers in the field. Experimental verification of these predictions will be a valuable contribution to the scientific literature.

References

-

Chemsrc. (2023). 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]

Sources

In-Depth Technical Guide: The Solubility Profile of 3-(Dimethylamino)-N,N-dimethylpropionamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility characteristics of 3-(Dimethylamino)-N,N-dimethylpropionamide (DMADMP), a compound with significant potential in pharmaceutical development and organic synthesis. This document is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, empowering researchers to make informed decisions in their work.

Executive Summary

This compound is a bifunctional molecule featuring both a tertiary amine and a tertiary amide group.[1] This unique structure gives rise to a versatile solubility profile, characterized by its miscibility with polar organic solvents and a distinct pH-dependent aqueous solubility.[2] A thorough grasp of these properties is paramount for its effective application, from designing synthetic routes to formulating drug delivery systems.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical parameters. The table below summarizes the key properties of DMADMP.

| Property | Value | Source(s) |

| Molecular Formula | C7H16N2O | [2][3][4] |

| Molecular Weight | 144.21 g/mol | [2][3][4] |

| Boiling Point | 203.6°C at 760 mmHg | [3][] |

| Density | 0.926 g/cm³ | [3][] |

| LogP | 0.02630 | [3] |

| Predicted pKa | 8.89 ± 0.28 | [6] |

Note: The predicted pKa suggests that the tertiary amine group will be significantly protonated at physiological pH, a critical factor in its biological behavior.

Aqueous Solubility: A Tale of Two Forms

The presence of the tertiary amine in DMADMP's structure dictates a pronounced pH-dependent aqueous solubility. At a pH below its pKa, the amine group is protonated, forming a cationic species with significantly enhanced water solubility. Conversely, at a pH above the pKa, the neutral, less soluble form predominates.

The Critical Role of pKa

The pKa is the pH at which the protonated and neutral forms of the molecule are present in equal concentrations. Accurate determination of this value is essential for predicting and controlling solubility in aqueous environments.

Experimental Protocol: Potentiometric Titration for pKa Determination

A robust and widely accepted method for pKa determination is potentiometric titration. This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the corresponding change in pH.

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in deionized water or a suitable buffer of known ionic strength.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution.

-

pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode.

-

Data Analysis: The equivalence point of the titration is determined from the resulting titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Caption: Workflow for pKa determination via potentiometric titration.

Quantitative Aqueous Solubility

The aqueous solubility of this compound has been reported to be 1.853e+004 mg/L at 25 °C.[7] It is important to recognize that this value represents the intrinsic solubility of the neutral form. The solubility will be significantly higher at pH values below the pKa.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing buffers of varying pH.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The vials are centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

Caption: Experimental workflow for the shake-flask solubility determination method.

Solubility in Organic Solvents

This compound exhibits excellent solubility in polar organic solvents.[2] This is a direct consequence of its polar amide group, which can engage in dipole-dipole interactions and hydrogen bonding with protic solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High / Miscible | Hydrogen bonding between the solvent's hydroxyl group and the amide oxygen of DMADMP. |

| Polar Aprotic | Acetone, Acetonitrile | High / Miscible | Strong dipole-dipole interactions between the solvent and the polar amide group. |

| Non-Polar | Hexane, Toluene | Low / Sparingly Soluble | Limited intermolecular interactions between the non-polar solvent and the polar functional groups of DMADMP. |

This broad organic solubility makes it a versatile substrate and reagent in a wide array of synthetic transformations.

Implications for Drug Development and Research

The solubility profile of this compound has profound implications for its practical application:

-

Pharmaceutical Formulation: The pH-dependent aqueous solubility must be a primary consideration in the design of oral and injectable dosage forms. For instance, in the acidic environment of the stomach, the compound will exist in its more soluble protonated form, potentially enhancing its absorption.

-

Organic Synthesis: Its high solubility in a range of organic solvents provides flexibility in the choice of reaction media, enabling optimization of reaction conditions for improved yields and purity.[1]

-

Analytical Method Development: Understanding the solubility characteristics is crucial for developing robust analytical methods for quantification and impurity profiling, guiding the selection of appropriate diluents and mobile phases.

Conclusion

This compound possesses a multifaceted solubility profile governed by its dual functional group character. Its excellent solubility in polar organic solvents and its tunable, pH-dependent aqueous solubility make it a compound of significant interest. A comprehensive understanding of these properties, grounded in empirical data, is essential for unlocking its full potential in both pharmaceutical and chemical research.

References

- Vertex AI Search. (2025, October 29). Cas no 17268-47-2 (Propanamide,3-(dimethylamino)-N,N-dimethyl-).

- Vertex AI Search. CAS No.17268-47-2,this compound....

- Guidechem. N,N-Dimethylpropionamide 758-96-3 wiki.

- Chemsrc. (2025, August 24). CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide.

- Benchchem. This compound | 17268-47-2.

- LookChem. Cas 758-96-3,N,N-Dimethylpropionamide.

- PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711.

- BOC Sciences. CAS 17268-47-2 this compound.

- ChemSynthesis. (2025, May 20). 3-dimethylamino-N,N-dimethylpropanamide - 17268-47-2, C7H16N2O, density, melting point, boiling point, structural formula, synthesis.

- ChemicalBook. (2025, December 31). This compound | 17268-47-2.

Sources

- 1. This compound | 17268-47-2 | Benchchem [benchchem.com]

- 2. chem960.com [chem960.com]

- 3. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]

- 4. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 17268-47-2 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

Technical Whitepaper: Physicochemical Characterization of 3-(Dimethylamino)-N,N-dimethylpropionamide

[1]

CAS Registry Number: 17268-47-2

Formula:

Executive Summary

In the landscape of functional organic solvents and pharmaceutical intermediates, 3-(Dimethylamino)-N,N-dimethylpropionamide represents a critical class of polar aprotic amino-amides.[1] Its dual functionality—comprising a tertiary amine and a tertiary amide—confers unique solvating power and reactivity profiles essential for drug development and catalytic processes.

This technical guide provides a rigorous analysis of the compound's thermodynamic (boiling point) and volumetric (density) profiles. Unlike standard datasheets, this document integrates experimental data with process-engineering protocols, ensuring that researchers can handle, purify, and utilize this compound with high precision and safety.[1]

Chemical Identity & Structural Analysis[1][2][3][7][8][9]

Understanding the physical properties of this molecule begins with its structure. The molecule features a flexible ethylene linker separating a basic dimethylamino group from a polar dimethylamide moiety.

-

Dipolar Character: The amide group creates a strong dipole, elevating the boiling point significantly above non-polar analogs of similar molecular weight.

-

Basicity: The tertiary amine provides a basic center (

~8.9 predicted), influencing its solubility in acidic media and its utility as a proton scavenger.

| Property | Descriptor |

| Molecular Weight | 144.22 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Refractive Index | |

| Flash Point | ~69.7 °C (Closed Cup) |

Thermodynamic Profile: Boiling Point

Accurate knowledge of the boiling point is paramount for purification via distillation and for determining the compound's suitability as a reaction solvent at elevated temperatures.

Data Analysis[4][10]

The boiling point of this compound exhibits significant pressure dependence.[1] Thermal degradation risks at atmospheric pressure necessitate the use of reduced pressure for purification.

| Pressure Condition | Boiling Point ( | Source / Status |

| Atmospheric (760 Torr) | 203.6 °C (Predicted) | Theoretical Extrapolation |

| Reduced (16 Torr) | 111.0 – 112.5 °C | Experimental Standard |

| High Vacuum (2 Torr) | ~70 – 75 °C | Process Optimization |

Technical Insight: The high atmospheric boiling point (~204 °C) is attributed to strong dipole-dipole intermolecular forces characteristic of tertiary amides. Attempting to distill at this temperature risks oxidation of the amine group or thermal decomposition. Vacuum distillation is the mandatory standard for purification.

Experimental Protocol: Vacuum Distillation

To isolate high-purity material (e.g., >98% for catalysis), the following self-validating protocol is recommended.

Equipment: Short-path distillation head, Vigreux column (optional for higher purity), vacuum pump capable of <10 Torr, manometer.[1]

-

System Inertization: Flush the distillation apparatus with dry nitrogen to prevent amine oxidation at high temperatures.

-

Vacuum Application: Reduce system pressure to 10–20 Torr . Stable pressure is critical; fluctuations will cause bumping.

-

Heating Ramp: Slowly heat the oil bath. The bath temperature should be approximately 20–30 °C higher than the expected boiling point (i.e., set bath to ~135 °C for a target vapor temp of 112 °C).

-

Fraction Collection:

-

Foreshot: Discard the first 5% of distillate (removes volatile impurities like residual dimethylamine).

-

Main Fraction: Collect the fraction boiling steadily at 111–112.5 °C (16 Torr) .

-

Validation: Check Refractive Index (

) of the main fraction immediately.

-

Volumetric Profile: Density

Density is a critical parameter for chemical engineering calculations, including reactor sizing, pump calibration, and molarity determination in solution chemistry.

Data Analysis[4][10]

| Temperature | Density ( | Context |

| 20 °C | 0.926 g/cm³ | Standard Reference |

| 25 °C | ~0.922 g/cm³ | Operational Estimate |

Note: The density is typical for aliphatic amides, being slightly less than water. It will decrease linearly with temperature, typically by a coefficient of

Measurement Protocol: Oscillating U-Tube (ASTM D4052)

For drug development applications requiring high precision (e.g., preparing stock solutions by weight), pycnometry is often insufficient due to the hygroscopic nature of amides.

Methodology:

-

Sample Prep: Ensure the sample is dry (Karl Fischer water content <0.1%). Water absorption significantly increases density.

-

Injection: Inject 1-2 mL into the oscillating cell of a digital density meter (e.g., Anton Paar).

-

Equilibration: Allow the instrument to thermalize the sample to exactly 20.00 °C.

-

Reading: Record density to 4 decimal places. Ensure no bubbles are present in the U-tube (bubbles cause artificially low readings).

Synthesis & Purification Workflow

The synthesis of this compound typically involves the Michael addition of dimethylamine to N,N-dimethylacrylamide.[1] This pathway is atom-economical but requires careful purification to remove unreacted acrylamide (a potential toxin).

Process Diagram

Figure 1: Synthetic workflow utilizing vacuum distillation for purification, leveraging the boiling point differential between the product and starting materials.[1]

Applications in Drug Development[11]

The physicochemical properties of this compound dictate its utility in pharmaceutical research:

-

Polar Aprotic Solvent: With a high boiling point and good solvency for both organic and inorganic species, it serves as an alternative to DMF or DMAC in nucleophilic substitution reactions where higher temperatures are required.

-

Cationic Lipid Synthesis: The dimethylamino tail can be quaternized to form cationic lipids, essential for mRNA delivery systems (LNP formulations).

-

Scavenger: The tertiary amine acts as an in situ acid scavenger during acylation reactions, preventing side reactions sensitive to acid buildup.

Solvent Selection Logic

Figure 2: Decision matrix for selecting this compound based on thermal and chemical requirements.

Safety & Handling

-

Flammability: With a flash point of ~69.7 °C, it is classified as a Combustible Liquid . It must be handled away from open flames and sparks.[7][8][9][]

-

Corrosivity/Irritation: As an amine-amide, it is irritating to skin and eyes.[8] Use nitrile gloves and chemical splash goggles.

-

Storage: Store under nitrogen or argon. Tertiary amines can undergo N-oxidation upon prolonged exposure to air, leading to yellowing and impurity formation.[1]

References

-

ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62711, this compound. Retrieved from [1]

-

BOC Sciences. (2025). This compound Product Information. Retrieved from [1]

-

ChemSrc. (2025). CAS 17268-47-2 Physicochemical Data. Retrieved from [1]

-

PrepChem. (n.d.). Preparation of 3-Diethylamino-N,N-Dimethylpropionamide (Analogous Protocol). Retrieved from

Sources

- 1. This compound | 17268-47-2 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]

- 4. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 3-(Dimethylamino)-N,N-dimethylpropionamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(Dimethylamino)-N,N-dimethylpropionamide, a versatile tertiary amine and amide with significant potential as a chemical intermediate and building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and potential applications.

Introduction: A Molecule of Latent Potential

This compound, with the CAS number 17268-47-2, is a polar, acyclic tertiary amide.[1] Its structure, featuring both a dimethylaminopropyl backbone and a dimethylamide functional group, imparts a unique combination of properties, including high polarity and the ability to act as a hydrogen bond acceptor. These characteristics make it a valuable tool in a variety of chemical transformations and as a scaffold in the design of novel molecules. While not as widely recognized as some other bifunctional molecules, its utility in specialized applications is an area of growing interest. This guide will illuminate the fundamental chemistry of this compound and explore its potential to accelerate innovation in drug discovery and development.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17268-47-2 | [2] |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.21 g/mol | [3] |

| Density | 0.926 g/cm³ | [1] |

| Boiling Point | 203.6 °C at 760 mmHg | [1] |

| Flash Point | 69.7 °C | [1] |

| IUPAC Name | 3-(dimethylamino)-N,N-dimethylpropanamide | [4] |

| Synonyms | Propanamide, 3-(dimethylamino)-N,N-dimethyl-; N,N-Dimethyl-3-(dimethylamino)propanamide | [3] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a Michael addition reaction. This approach offers high yields and a straightforward purification process, making it suitable for both laboratory-scale and potential scale-up operations.

Synthetic Pathway: Michael Addition

The most common and efficient route to this compound is the Michael addition of dimethylamine to N,N-dimethylacrylamide. This reaction is analogous to the synthesis of 3-Diethylamino-N,N-Dimethylpropionamide.[5]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

N,N-Dimethylacrylamide

-

Anhydrous Dimethylamine (gas or solution in a suitable solvent like THF or ethanol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylacrylamide in an anhydrous solvent.

-

Addition of Dimethylamine: Slowly bubble anhydrous dimethylamine gas through the solution or add a solution of dimethylamine in the chosen solvent dropwise at room temperature with vigorous stirring. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the solvent and any excess dimethylamine are removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield the pure this compound as a liquid.[5]

Self-Validating System: The purity of the final product can be readily assessed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy. The absence of starting materials and the presence of the expected signals in the spectra will confirm the successful synthesis and purification.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃):

-

~2.2 ppm (singlet, 6H): The six protons of the two methyl groups attached to the tertiary amine nitrogen (-N(CH₃)₂).

-

~2.4 ppm (triplet, 2H): The two protons of the methylene group adjacent to the tertiary amine (-NCH₂-).

-

~2.6 ppm (triplet, 2H): The two protons of the methylene group adjacent to the carbonyl group (-CH₂CO-).

-

~2.9 ppm (singlet, 6H): The six protons of the two methyl groups of the dimethylamide (-C(O)N(CH₃)₂).

Expected ¹³C NMR (in CDCl₃):

-

~35-37 ppm: The two methyl carbons of the dimethylamide.

-

~45 ppm: The two methyl carbons of the tertiary amine.

-

~50-55 ppm: The methylene carbon adjacent to the tertiary amine.

-

~30-35 ppm: The methylene carbon adjacent to the carbonyl group.

-

~172 ppm: The carbonyl carbon of the amide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for this purpose.[4]

Expected Mass Spectrum (EI):

-

Molecular Ion (M⁺): A peak at m/z = 144, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peaks:

-

m/z = 58: [CH₂=N(CH₃)₂]⁺, a characteristic fragment from the cleavage of the bond alpha to the tertiary amine.

-

m/z = 72: [C(O)N(CH₃)₂]⁺, from the cleavage of the bond between the carbonyl group and the adjacent methylene group.

-

m/z = 86: [CH₂CH₂C(O)N(CH₃)₂]⁺, from the loss of the dimethylamino group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4]

Expected IR Spectrum:

-

~2950-2800 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

-

~1640 cm⁻¹: A strong C=O stretching vibration, characteristic of a tertiary amide.

-

~1400-1500 cm⁻¹: C-H bending vibrations.

-

~1100-1250 cm⁻¹: C-N stretching vibrations.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its two key functional groups: the tertiary amine and the tertiary amide.

Caption: Reactivity map of this compound.

-

Tertiary Amine: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a good Lewis base and nucleophile. It can readily undergo:

-

Protonation: To form a quaternary ammonium salt in the presence of an acid.

-

Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.

-

N-Oxidation: Reaction with oxidizing agents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide.

-

Coordination: It can act as a ligand and coordinate to metal centers.

-

-

Tertiary Amide: The amide group is relatively unreactive due to resonance stabilization. However, it can undergo hydrolysis to the corresponding carboxylic acid and dimethylamine under harsh acidic or basic conditions.

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable building block in medicinal chemistry and drug discovery. The presence of the dimethylaminopropyl moiety is a common feature in many FDA-approved drugs, where it often contributes to improved solubility, bioavailability, and target engagement.[7]

As a Scaffold for Novel Compound Libraries

The reactivity of the tertiary amine allows for the straightforward introduction of diverse substituents through quaternization or other derivatization reactions. This makes it an ideal scaffold for the synthesis of compound libraries for high-throughput screening.

Incorporation into Bioactive Molecules

The dimethylaminopropyl group is a known pharmacophore that can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties.[7] For instance, it can be used to introduce a basic center into a molecule, which can be crucial for its interaction with biological targets or for improving its solubility and absorption.

As a Linker in Prodrug Design

The amide bond can be designed to be cleavable under specific physiological conditions, making this molecule a potential linker for the development of prodrugs. The tertiary amine can also be used to target specific tissues or cells.

Analytical Methodologies

For the quantitative analysis of this compound and its derivatives in various matrices, High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique.

HPLC Method for Analysis

A reverse-phase HPLC method can be developed for the separation and quantification of this compound.[8]

Caption: Workflow for the HPLC analysis of this compound.

Protocol:

-

Column: A C18 reverse-phase column is suitable for this polar compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. For mass spectrometry detection, volatile buffers like formic acid or acetic acid should be used.[8]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used.

-

Quantification: The concentration of the analyte can be determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the pure compound.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as a flammable liquid and vapor and may be harmful if swallowed.[3] It can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chemical entity with significant, yet underexplored, potential in the fields of drug discovery and materials science. Its straightforward synthesis, well-defined reactivity, and the presence of the pharmacologically relevant dimethylaminopropyl moiety make it an attractive building block for the creation of novel molecules with desired biological activities. This guide has provided a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications, aiming to empower researchers to leverage this molecule in their quest for scientific advancement.

References

-

PrepChem.com. Preparation of 3-Diethylamino-N,N-Dimethylpropionamide. [Link]

-

SIELC Technologies. Separation of 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide on Newcrom R1 HPLC column. [Link]

-

PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]

-

SIELC Technologies. Separation of N-(3-(Dimethylamino)propyl)-N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column. [Link]

-

Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]

-

ChemSynthesis. 3-dimethylamino-N,N-dimethylpropanamide. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding N,N-Dimethylpropionamide: Synthesis and Chemical Intermediate Uses. [Link]

-

NIST. 3-Dimethylamino-2,2-dimethylpropionaldehyde. [Link]

-

NIST. Propanamide, N,N-dimethyl-. [Link]

-

PubChem. Propanamide, N,N-dimethyl-. [Link]

-

ResearchGate. (PDF) Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. [Link]

-

Walsh Medical Media. A Hidden Allergen, 3-Dimethylamino-1-Propylamine (DMAPA). [Link]

-

MDPI. Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. [Link]

-

MDPI. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. [Link]

-

MDPI. Mass Spectrometry-Based Techniques for the Detection of Non-Intentionally Added Substances in Bioplastics. [Link]

-

Journal of Food and Drug Analysis. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]

-

ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

PubMed. Pharmacokinetics of N,N-dimethyltryptamine in Humans. [Link]

Sources

- 1. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]

- 2. This compound | 17268-47-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. N,N-Dimethylpropionamide(758-96-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Separation of 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

discovery and history of 3-(Dimethylamino)-N,N-dimethylpropionamide

An In-Depth Technical Guide to the Synthesis, Properties, and History of 3-(Dimethylamino)-N,N-dimethylpropionamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 17268-47-2), a bifunctional organic compound of increasing interest to the scientific community. This document delves into the compound's historical development, rooted in fundamental principles of organic synthesis rather than a singular moment of discovery. It offers detailed, step-by-step protocols for its primary synthetic routes, underpinned by mechanistic insights. Furthermore, this guide summarizes its key physicochemical properties and explores its current and potential applications as a versatile chemical intermediate and a specialized polar solvent. Designed for researchers, chemists, and drug development professionals, this paper serves as an authoritative resource, grounded in established scientific literature and field-proven methodologies.

Introduction to a Bifunctional Amide

This compound is a unique molecule whose utility is derived directly from its structure. Possessing both a tertiary amine and a tertiary amide functional group, it exhibits a combination of properties that make it a valuable tool in synthetic chemistry and material science.[1]

Chemical Identity and Nomenclature

The compound is recognized by several names and identifiers, which are crucial for accurate database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | 3-(dimethylamino)-N,N-dimethylpropanamide[2][] |

| Common Name | This compound |

| Synonyms | N,N,N',N'-tetramethyl-beta-alaninamide, Propanamide, 3-(dimethylamino)-N,N-dimethyl-[1][2] |

| CAS Number | 17268-47-2[1][2][4] |

| Molecular Formula | C₇H₁₆N₂O[2][4] |

| Molecular Weight | 144.21 g/mol [2][4] |

| Beilstein Registry No. | 1702593[2] |

The Core Molecular Architecture: A Bifunctional Advantage

The distinct molecular architecture of this compound is central to its functionality. It features two key functional groups within a short aliphatic chain: a tertiary amine (-N(CH₃)₂) and a tertiary amide (-C(=O)N(CH₃)₂).[1] This dual-functionality imparts a unique set of properties:

-

High Polarity & Solvating Power : The presence of the polar amide group makes it an excellent solvent for a range of substances, a characteristic valuable in formulation science and as a reaction medium.[1][]

-

Chemical Reactivity : The tertiary amine can act as a base or a nucleophile, while the amide group provides chemical stability. This allows the molecule to serve as a versatile building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer sectors.[1]

Historical Context and Development

The history of this compound is not marked by a singular discovery event but rather by its emergence from the application of well-established principles of organic chemistry. Its synthesis and utility are a logical extension of foundational reactions developed over the last century.

A Legacy of Amide Synthesis

The preparation of this compound relies on classical amide bond formation strategies, primarily the acylation of amines.[1] These methods, particularly the reaction of an amine with an acyl halide or a carboxylic acid derivative, are cornerstone reactions in organic synthesis. The development of this specific molecule can be seen as an exercise in applying these trusted, high-yielding transformations to create a molecule with a desired set of dual functionalities. Its existence in chemical catalogs and research is a testament to the robustness and predictability of these fundamental synthetic routes.

Established Synthetic Routes and Mechanistic Analysis

The synthesis of this compound is efficient and scalable, primarily proceeding via two well-understood pathways. The choice of route often depends on the availability and cost of starting materials.

Pathway 1: Amine-Acyl Halide Condensation

This is a highly efficient and widely used method for creating amide bonds.[1] The strategy involves a two-step nucleophilic substitution process starting from a readily available halo-substituted propionyl chloride.

-

Activation : Dissolve 3-(Dimethylamino)propanoic acid (1.0 equivalent) and a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Amine Addition : Add dimethylamine (1.2 equivalents, often as a solution in THF or as a gas bubbled through the mixture) to the solution.

-

Reaction : Stir the mixture at room temperature for 12-24 hours.

-

Purification : The dicyclohexylurea (DCU) byproduct precipitates as a white solid and is removed by filtration. The filtrate is then washed sequentially with dilute acid (to remove excess amine) and dilute base (to remove unreacted carboxylic acid), followed by water and brine. The organic layer is dried and concentrated, and the product is purified by vacuum distillation.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are well-documented and provide the basis for its applications.

| Property | Value | Source |

| Boiling Point | 203.6°C at 760 mmHg | |

| 111-112.5°C at 16 Torr | ||

| Density | 0.926 g/cm³ | |

| Vapor Pressure | 0.276 mmHg at 25°C | |

| Refractive Index | 1.4585 at 23°C | |

| pKa | 8.89 ± 0.28 (Predicted) | |

| LogP | 0.154 at 22°C |

Spectroscopic data, including ¹³C NMR, GC-MS, and IR spectra, are publicly available for reference in databases such as PubChem, confirming the compound's structure and purity.

[2]### 5. Applications in Research and Industry

The unique bifunctional nature of this compound has led to its use across several scientific disciplines.

-